(4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
Description
(4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is a synthetic organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities and applications in medicinal chemistry
Properties
Molecular Formula |
C24H23NO5 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C24H23NO5/c1-28-19-12-14(13-20(29-2)23(19)30-3)11-15-7-6-9-17-21(24(26)27)16-8-4-5-10-18(16)25-22(15)17/h4-5,8,10-13H,6-7,9H2,1-3H3,(H,26,27)/b15-11- |
InChI Key |
QCQQUVYMWQPHRO-PTNGSMBKSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate acridine derivative under specific reaction conditions. Common reagents used in the synthesis include acids or bases as catalysts, and solvents such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, acridine derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its interactions with biological targets could be studied to understand its mechanism of action and therapeutic potential.
Industry
Industrially, the compound could be used in the development of new materials, dyes, or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid would depend on its specific biological activity. Generally, acridine derivatives interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Conclusion
This compound is a compound with potential applications in various scientific fields
Biological Activity
(4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an acridine core and a trimethoxyphenyl moiety, which are linked through a methylene bridge. The biological activities of this compound are primarily attributed to its interactions with cellular targets, leading to various pharmacological effects.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate acridine derivative under acidic or basic conditions. The resulting compound exhibits significant structural complexity, as highlighted in the following table:
| Property | Details |
|---|---|
| Molecular Formula | C22H23NO5 |
| Molecular Weight | 393.42 g/mol |
| IUPAC Name | This compound |
| Structural Features | Acridine core, methylene bridge, trimethoxyphenyl group |
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antiproliferative Effects
Studies have demonstrated that derivatives containing the 3,4,5-trimethoxyphenyl fragment exhibit potent antiproliferative activity against cancer cell lines. For instance, a related compound was reported to induce G2/M phase arrest and apoptosis in MGC-803 cells with an IC50 value of 0.45 μM. The mechanism involves microtubule destabilization and inhibition of tubulin polymerization at the colchicine binding site .
The primary mechanism of action for this compound is believed to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by altering mitochondrial membrane potential and activating caspases.
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Study on MGC-803 Cells :
- Mechanistic Study on Tubulin Interaction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
